molecular formula C7H5BrClNO2 B13131847 2-(6-Bromo-2-chloropyridin-3-yl)acetic acid

2-(6-Bromo-2-chloropyridin-3-yl)acetic acid

Cat. No.: B13131847
M. Wt: 250.48 g/mol
InChI Key: FRKMFNLAGILDSH-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-chloropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and chlorine substitutions on the pyridine ring, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-chloropyridin-3-yl)acetic acid typically involves the bromination and chlorination of pyridine derivatives. One common method is the Heck coupling reaction, where bromo-chloro-iodopyridines are reacted with TBS-protected deoxyribose glycal . This reaction is catalyzed by palladium and proceeds chemoselectively at the bromine position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar coupling reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-chloropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Common solvents include acetonitrile and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while substitution reactions can produce a range of functionalized acetic acids.

Scientific Research Applications

2-(6-Bromo-2-chloropyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(6-Bromo-2-chloropyridin-3-yl)acetic acid is not well-defined in the literature. its reactivity is primarily due to the presence of the bromine and chlorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-2-chloropyridin-3-yl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual substitution imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

2-(6-bromo-2-chloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5BrClNO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

FRKMFNLAGILDSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)Cl)Br

Origin of Product

United States

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